molecular formula C8H12ClN3O2 B2505384 1-Methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-7-carboxylic acid hydrochloride CAS No. 2173999-59-0

1-Methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-7-carboxylic acid hydrochloride

Cat. No.: B2505384
CAS No.: 2173999-59-0
M. Wt: 217.65
InChI Key: JQSNGTIXNLJQAQ-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride is a chemical compound belonging to the class of benzotriazoles Benzotriazoles are heterocyclic aromatic organic compounds containing a fused benzene and triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 1-methyl-1,2,3-triazole and appropriate carboxylic acid derivatives.

  • Reaction Conditions: The reaction conditions include heating the starting materials in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the benzotriazole ring.

  • Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet industry standards.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the benzotriazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the carboxylic acid group.

  • Reduction Products: Reduced forms such as alcohols.

  • Substitution Products: Substituted benzotriazole derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities.

  • Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism by which 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and are known for their diverse biological activities.

  • Benzotriazole Derivatives: Other benzotriazoles with different substituents and functional groups.

Uniqueness: 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-11-7-5(8(12)13)3-2-4-6(7)9-10-11;/h5H,2-4H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSNGTIXNLJQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2C(=O)O)N=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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